Sodium 3-thiophenacetate

Description

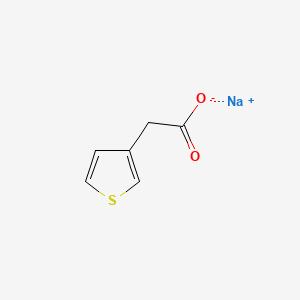

Sodium 3-thiophenacetate is the sodium salt of thiophene-3-acetic acid (C₆H₆O₂S), a heterocyclic carboxylic acid containing a thiophene ring substituted at the 3-position with an acetic acid group. The compound likely forms via deprotonation of the carboxylic acid group, yielding a sodium carboxylate (C₆H₅O₂SNa). Thiophene derivatives are valued in organic synthesis and pharmaceuticals due to their aromatic stability and electronic properties, which influence reactivity and binding interactions .

Key characteristics of the parent acid include:

- Molecular formula: C₆H₆O₂S

- Molecular weight: 142.17 g/mol

- Synonyms: 3-Thienylacetic Acid

- Hazards: Inhalation requires immediate medical attention, indicating moderate toxicity .

This compound is anticipated to exhibit enhanced solubility in polar solvents compared to the free acid, typical of carboxylate salts.

Properties

CAS No. |

149698-19-1 |

|---|---|

Molecular Formula |

C6H5NaO2S |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

sodium;2-thiophen-3-ylacetate |

InChI |

InChI=1S/C6H6O2S.Na/c7-6(8)3-5-1-2-9-4-5;/h1-2,4H,3H2,(H,7,8);/q;+1/p-1 |

InChI Key |

OGOAIZAVJQMMGQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CSC=C1CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-thiophenacetate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-thiophenacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Sodium 3-thiophenacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-thiophenacetate involves its ability to interact with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Its sulfur-containing structure allows it to form strong interactions with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Sodium Salts of Acetic Acid Derivatives

Sodium Chloroacetate (C₂H₃ClO₂·Na)

- Structure : Substituted with a chlorine atom at the α-carbon.

- Molecular weight : 138.49 g/mol .

- Reactivity : The electron-withdrawing chlorine increases electrophilicity, making it more reactive in nucleophilic substitutions compared to Sodium 3-thiophenacetate.

- Hazards : High acute toxicity; requires rigorous first-aid measures for skin/eye contact and ingestion .

- Applications : Used in organic synthesis (e.g., herbicides), but its hazards limit handling flexibility compared to thiophene derivatives.

Cesium Trifluoroacetate (C₂CsF₃O₂)

- Structure : Trifluoroacetic acid salt with cesium.

- Molecular weight : 245.92 g/mol .

- Reactivity: The strong electron-withdrawing trifluoromethyl group enhances stability and acidity. Cesium’s large ionic radius may improve solubility in non-polar solvents.

Ester Derivatives of Acetic Acid

Ethyl 3-Thiophenacetate

- Structure : Ethyl ester of Thiophene-3-acetic Acid.

- Molecular formula : C₈H₁₀O₂S (inferred from parent acid) .

- Properties : Lower polarity than the sodium salt, leading to higher volatility and organic solubility.

- Applications : Useful as a synthetic intermediate for coupling reactions, where ester groups act as protecting groups for carboxylic acids.

3-Fluoro-6-Methylphenethyl Acetate (C₁₁H₁₃FO₂)

- Structure : Fluorinated aromatic ester with a methylphenethyl group.

- Molecular weight : 212.22 g/mol .

- Reactivity : The fluorine atom introduces electronegativity, altering metabolic stability and binding affinity in drug design.

- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals, diverging from this compound’s non-fluorinated, ionic nature.

S-(2-Methyl-3-Furyl) Thioacetate (C₇H₈O₂S)

- Structure : Thioester with a furan ring.

- Molecular weight : 156.20 g/mol .

- Reactivity : Thioesters are more reactive toward nucleophiles than carboxylates, useful in biochemical pathways (e.g., CoA derivatives).

- Applications: Likely serves as a flavoring agent (due to furan’s aroma) or in organosulfur chemistry, contrasting with medicinal uses of this compound.

Structurally Complex Sodium Salts

Sodium 2-{2-[(3-Chlorophenyl)Methyl]-1,3-Thiazol-4-yl}Acetate (C₁₂H₁₁ClNNaO₂S)

- Structure : Combines a thiazole ring, chlorophenyl group, and carboxylate.

- Molecular weight : 301.73 g/mol .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Sodium 3-thiophenacetate?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation of the thiophene and acetate groups, infrared (IR) spectroscopy to confirm functional groups (e.g., carboxylate), and high-performance liquid chromatography (HPLC) for purity analysis. Mass spectrometry (MS) can validate molecular weight. Researchers should cross-reference data with established spectral libraries and ensure sample preparation avoids degradation (e.g., moisture-sensitive handling) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers and moisture. Safety data sheets (SDS) from suppliers like TCI America and Fisher Scientific provide detailed hazard mitigation strategies .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A common approach involves neutralizing 3-thiopheneacetic acid with sodium hydroxide in a polar solvent (e.g., water or ethanol). Purification steps may include recrystallization from a water-ethanol mixture or vacuum distillation. Purity is confirmed via melting point analysis and HPLC. Contaminants like unreacted acid or sodium salts require careful pH adjustment during synthesis .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH buffers (e.g., pH 2–12) and temperatures (25°C–60°C). Monitor degradation using HPLC-UV or LC-MS to identify breakdown products (e.g., thiophene derivatives). Kinetic modeling can predict shelf-life, while Fourier-transform infrared (FTIR) spectroscopy tracks structural changes. Reference ICH guidelines for stability testing parameters .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

- Methodological Answer : Perform systematic solubility tests in standardized solvents (e.g., water, DMSO, ethanol) under controlled temperature and agitation. Use the shake-flask method with HPLC quantification. Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. Meta-analyses of existing data should account for these variables, and researchers should report detailed experimental conditions to ensure reproducibility .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer : Employ density functional theory (DFT) calculations to model electron density distribution in the thiophene ring and carboxylate group, predicting sites for electrophilic/nucleophilic attack. Compare results with experimental data (e.g., reaction yields in cross-coupling reactions). Software like Gaussian or ACD/Labs Percepta can simulate interactions with transition-metal catalysts .

Q. What experimental controls are essential when studying the biological activity of this compound in cell cultures?

- Methodological Answer : Include negative controls (e.g., untreated cells) and positive controls (e.g., known cytotoxic agents). Account for sodium ion interference by testing equimolar NaCl solutions. Use cell viability assays (MTT, ATP luminescence) and validate results with orthogonal methods (e.g., flow cytometry). Ensure pH stability of culture media, as the compound’s carboxylate group may alter local pH .

Methodological Guidelines for Data Analysis

- Contradiction Analysis : Cross-validate findings using multiple analytical techniques (e.g., NMR and X-ray crystallography for structural confirmation) .

- Experimental Reproducibility : Document all parameters (solvent purity, temperature, humidity) in line with ISO/IEC 17025 standards .

- Ethical Compliance : Adhere to institutional safety reviews and chemical hygiene plans when handling hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.